ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate
Overview
Description
Ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate is a chemical compound with the molecular formula C10H11N5O3 . It has an average mass of 249.226 Da and a monoisotopic mass of 249.086182 Da .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study mentioned the use of ethyl acetate in the synthesis process . Another study discussed the design and synthesis of a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic methods. For example, one study confirmed the molecular structure of a similar compound through single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one study discussed the isomerization of 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. For example, one study mentioned that the glycyl group in similar compounds is responsible for the essential hydrogen bonds with Leu83 in most of the compounds .Scientific Research Applications
Synthesis and Molecular Docking Analysis : A related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, was synthesized and characterized using various spectroscopic techniques. Theoretical calculations and molecular docking studies indicated that this molecule could be a good inhibitor for cancer treatment due to its binding energy and ability to adhere to the active sites of a specific protein (Sert et al., 2020).
Antimicrobial Activity : Another study synthesized derivatives of 1,2,4-triazolo[1,5-a]pyrimidines and tested their in vitro antibacterial and antifungal activities. Most of the tested compounds showed results comparable to those of standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).
Potential Antihypertensive Agents : A series of 1,2,4-triazolo[1,5-a]pyrimidines was prepared, some of which showed promising in vitro and in vivo antihypertensive activity. This highlights the potential of these compounds in the development of new antihypertensive drugs (Bayomi et al., 1999).
Antitumor Activity : A novel compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, was synthesized and showed high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antibacterial Activity : Ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and showed antibacterial activity against various bacterial strains (Lahmidi et al., 2019).
Synthesis in Supercritical Carbon Dioxide : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, was achieved in supercritical carbon dioxide, demonstrating an environmentally friendly approach to the synthesis of such compounds (Baklykov et al., 2019).
Future Directions
The future research directions for this compound could involve further exploration of its biological activities, such as its potential anticancer properties . Additionally, the development of new synthesis methods and the study of its interactions with biological systems could be areas of future research .
properties
IUPAC Name |
ethyl 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-2-18-7(16)6-12-9(17)8-13-10-11-4-3-5-15(10)14-8/h3-5H,2,6H2,1H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYSOCIHAIYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN2C=CC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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